molecular formula C18H24N4O5S B1608413 Dansyl-L-citrulline CAS No. 74672-25-6

Dansyl-L-citrulline

Cat. No. B1608413
CAS RN: 74672-25-6
M. Wt: 408.5 g/mol
InChI Key: ZOIMHPVNJYGOEJ-UHFFFAOYSA-N
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Description

Dansyl-L-citrulline is a compound that contains a total of 52 atoms, including 24 Hydrogen atoms, 18 Carbon atoms, 4 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom . It is a derivative of citrulline, an amino acid, and dansyl chloride, a reagent that reacts with primary amino groups to produce stable fluorescent sulfonamide adducts .


Synthesis Analysis

Dansyl-L-citrulline can be synthesized using dansyl chloride as a derivatizing agent . Dansyl chloride reacts with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts .


Molecular Structure Analysis

Dansyl-L-citrulline contains a total of 53 bonds, including 29 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 4 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 thio-/dithio-sulfonamide .


Chemical Reactions Analysis

Dansyl-L-citrulline is involved in biochemical reactions related to citrulline, which is formed by decarboxylation of amino acids or by amination and transamination of ketones and aldehydes during metabolic processes .


Physical And Chemical Properties Analysis

The physical properties of amino acids like Dansyl-L-citrulline are consistent with their dipolar ionic structure. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids. Amino acids possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

Citrulline in Epidermal Proteins

Dansyl-L-citrulline plays a significant role in the study of epidermal proteins. Research by Kubilus, Waitkus, and Baden (1979) found that citrulline is present in the stratum corneum proteins of human and other mammalian epidermis. This study highlights the importance of Dansyl-L-citrulline in identifying and understanding the composition and functions of skin proteins (Kubilus, Waitkus, & Baden, 1979).

Citrulline in Metabolic Engineering

Dansyl-L-citrulline is crucial in metabolic engineering research. Jiang et al. (2021) focused on enhancing the biosynthetic pathway of L-citrulline in Escherichia coli, demonstrating its potential in the production of high-value amino acids. This research underlines the application of Dansyl-L-citrulline in developing efficient microbial cell factories for amino acid production (Jiang et al., 2021).

Citrulline as a Biomarker in Diseases

Citrulline, including its derivations like Dansyl-L-citrulline, is increasingly recognized as a biomarker in various diseases. A study by Papadia et al. (2017) shows that L-citrulline has a wider therapeutic role, particularly in conditions involving low amino acid intake or critical illness, highlighting its importance in clinical research (Papadia, Osowska, Cynober, & Forbes, 2017).

Citrulline in Animal Reproduction Studies

Research by Zhao et al. (2023) on the effects of L-citrulline supplementation on ramsemen quality provides insights into the role of Dansyl-L-citrulline in animal reproduction studies. Their findings indicate that L-citrulline can enhance the contents of amino acids in seminal plasma, thereby improving semen quality. This study showcases the potential of Dansyl-L-citrulline in improving reproductive health in animals (Zhao et al., 2023).

Citrulline in Exercise and Performance Studies

Gonzalez and Trexler (2020) reviewed the effects of citrulline supplementation, including forms like Dansyl-L-citrulline, on exercise performance in humans. Their study highlights the potential ergogenic properties of citrulline in enhancing physical performance, indicating its significance in sports and exercise science research (Gonzalez & Trexler, 2020).

Citrulline as a Therapeutic Agent

Citrulline, including Dansyl-L-citrulline, has been investigated for its therapeutic potential in various clinical conditions. A study by Bahri et al. (2013) discusses the role of citrulline as an arginine precursor and its impact on protein homeostasis and metabolism, highlighting its application as a therapeutic agent in specific clinical situations (Bahri et al., 2013).

Mechanism of Action

L-citrulline, a precursor of L-arginine, is converted to L-arginine by argininosuccinate synthase. L-arginine then produces nitric oxide, a substance that relaxes blood vessels and improves blood flow .

Safety and Hazards

Dansyl chloride, a component of Dansyl-L-citrulline, is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . L-citrulline, on the other hand, is not considered hazardous .

properties

IUPAC Name

5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-22(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)21-14(17(23)24)8-5-11-20-18(19)25/h3-4,6-7,9-10,14,21H,5,8,11H2,1-2H3,(H,23,24)(H3,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIMHPVNJYGOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393181
Record name Dansyl-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-L-citrulline

CAS RN

74672-25-6
Record name Dansyl-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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